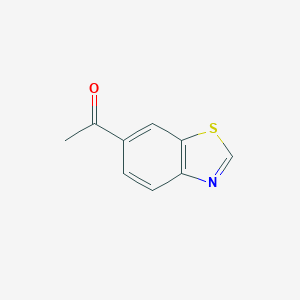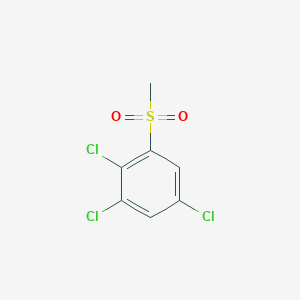
1-(4-Methylpyridin-2-yl)propan-1-one
Descripción general
Descripción
“1-(4-Methylpyridin-2-yl)propan-1-one” is a chemical compound with the molecular formula C9H11NO . It has a molecular weight of 149.19 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(4-Methylpyridin-2-yl)propan-1-one” is 1S/C9H11NO/c1-7(2)9(11)8-3-5-10-6-4-8/h3-7H,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(4-Methylpyridin-2-yl)propan-1-one” is a liquid . Its molecular weight is 149.19 . The compound should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación
A novel compound related to 1-(4-Methylpyridin-2-yl)propan-1-one demonstrated significant antioxidant activity, DNA binding, and molecular docking studies, suggesting its potential as a nutraceutical (Yılmaz et al., 2020).
New ligands, including derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one, and their ruthenium(II) complexes, have shown promise in various applications such as catalysis and electrochemical reactions (Bian & Furue, 2009).
Derivatives of 1-(4-Methylpyridin-2-yl)propan-1-one have been synthesized and studied for their antimicrobial and antioxidant activities, contributing to the development of biologically active compounds (Čižmáriková et al., 2020).
Research on efficient synthesis methods for 2,4-substituted [1,8]naphthyridines from related compounds shows the potential for effective synthesis of aryl derivatives (Abbiati et al., 2002).
A metal chelator derivative of 1-(4-Methylpyridin-2-yl)propan-1-one enhanced antitumor activity and cellular imaging by promoting apoptosis in cancer cells (Roy et al., 2011).
2-(4-Methylpyridin-2-yl)-1H-benzimidazole derivatives, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, showed significant data on tautomeric equilibrium, hydrogen bonds, and conformational inversion of partially saturated rings (Barni et al., 2003).
Novel cyclodidepsipeptides, structurally related to 1-(4-Methylpyridin-2-yl)propan-1-one, have potential as effective inhibitors of xanthine oxidase and anti-inflammatory agents, which may aid in treating conditions like gout (Šmelcerović et al., 2013).
Propiedades
IUPAC Name |
1-(4-methylpyridin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-3-9(11)8-6-7(2)4-5-10-8/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTSDRMALRIGMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=NC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpyridin-2-yl)propan-1-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

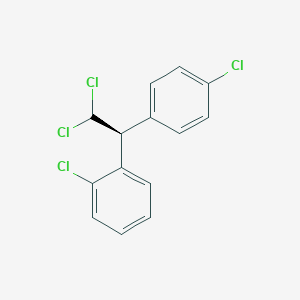
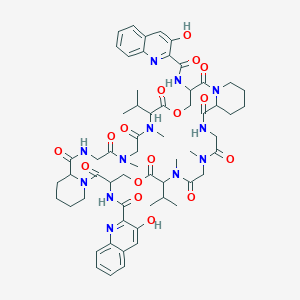
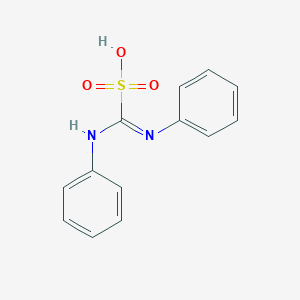
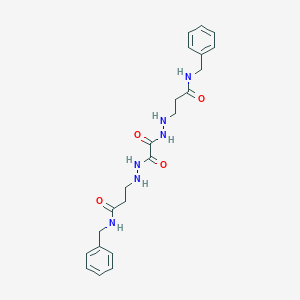
![2-[[(2S)-2-(hexadecanoylamino)-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoyl]amino]ethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10740.png)
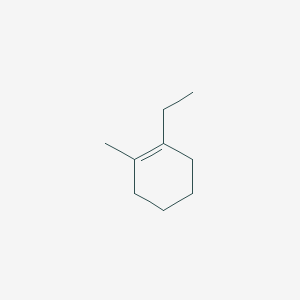
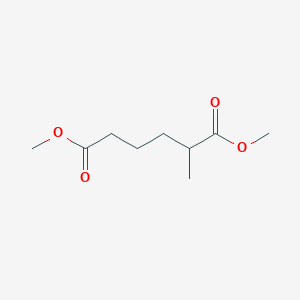
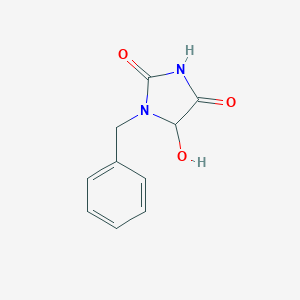
![Ethanone, 1-(4a,5,6,7a-tetrahydro-4H-furo[3,2-e]-1,2-oxazin-3-yl)-(9CI)](/img/structure/B10745.png)
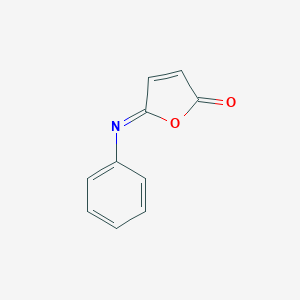
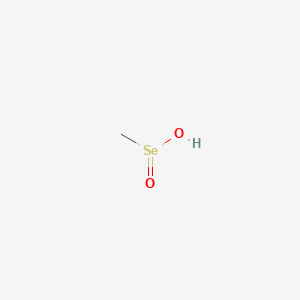
![(2-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B10752.png)
